2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O7S and its molecular weight is 467.88. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A series of N-substituted derivatives, including those related to the 1,3,4-oxadiazole and acetamide frameworks, have been synthesized and evaluated for their antibacterial potential. These compounds showed good inhibitory action against both gram-negative and gram-positive bacterial strains, suggesting their potential as antibacterial agents. For instance, certain derivatives were identified as potent inhibitors of gram-negative bacteria, highlighting the significance of structural modification in enhancing antibacterial efficacy (Nafeesa et al., 2017).
Enzyme Inhibition
Another area of application is in enzyme inhibition, where these compounds have been screened for their ability to inhibit various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). Compounds in this class have demonstrated relatively more active inhibition against AChE, suggesting their potential use in treating diseases related to enzyme malfunction, such as Alzheimer's (Rehman et al., 2013).
Cytotoxic Activity
The cytotoxic activity of sulfonamide derivatives has also been investigated, with some compounds showing significant anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This highlights the potential of these compounds in cancer therapy, where specific derivatives demonstrated potency comparable or superior to standard drugs (Ghorab et al., 2015).
Antiviral Activity
Furthermore, the antiviral activity of related compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has been explored. These studies aimed to identify novel antiviral agents through the synthesis of new derivatives and evaluation of their efficacy against specific viral infections, providing insights into their potential application in antiviral therapy (Chen et al., 2010).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O7S/c1-27-14-8-11(9-15(28-2)17(14)29-3)18-22-23-19(30-18)21-16(24)10-31(25,26)13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQNRVURXFTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.